molecular formula C21H18ClNO5S B3340439 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 565198-70-1

5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid

Cat. No.: B3340439
CAS No.: 565198-70-1
M. Wt: 431.9 g/mol
InChI Key: MIDOOKBEQZGTSZ-UHFFFAOYSA-N
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Description

5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is an organic compound characterized by its complex structure, which includes a benzyl group, a methoxyphenyl group, a sulfonamide group, and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid typically involves multiple steps:

  • Formation of the Sulfonamide Intermediate

      Starting Materials: 4-methoxybenzenesulfonyl chloride and benzylamine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.

      Product: Benzyl-(4-methoxyphenyl)sulfonamide.

  • Chlorination of Benzoic Acid

      Starting Materials: 2-chlorobenzoic acid.

      Reaction Conditions: Chlorination can be achieved using thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform.

      Product: 2-chlorobenzoyl chloride.

  • Coupling Reaction

      Starting Materials: Benzyl-(4-methoxyphenyl)sulfonamide and 2-chlorobenzoyl chloride.

      Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as pyridine or triethylamine in an organic solvent like dichloromethane.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the methoxy group to a carboxylic acid or aldehyde.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents such as ether or tetrahydrofuran.

      Products: Reduction of the sulfonamide group to an amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

      Products: Substitution of the chlorine atom with the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal activity, while the benzyl and methoxyphenyl groups could contribute to its pharmacokinetic properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. Its ability to undergo various chemical reactions makes it a valuable component in material science research.

Mechanism of Action

The mechanism of action of 5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group could mimic the structure of natural substrates, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonamide: Shares the sulfonamide group but lacks the benzyl and chlorobenzoic acid moieties.

    2-Chlorobenzoic Acid: Contains the chlorobenzoic acid moiety but lacks the sulfonamide and benzyl groups.

    Benzylamine: Contains the benzyl group but lacks the sulfonamide and chlorobenzoic acid moieties.

Uniqueness

5-[Benzyl-(4-methoxy-phenyl)-sulfamoyl]-2-chloro-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

5-[benzyl-(4-methoxyphenyl)sulfamoyl]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5S/c1-28-17-9-7-16(8-10-17)23(14-15-5-3-2-4-6-15)29(26,27)18-11-12-20(22)19(13-18)21(24)25/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDOOKBEQZGTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101152324
Record name 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565198-70-1
Record name 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565198-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[(4-methoxyphenyl)(phenylmethyl)amino]sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101152324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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